molecular formula C23H30N4O4S B6506816 N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 898435-10-4

N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B6506816
CAS No.: 898435-10-4
M. Wt: 458.6 g/mol
InChI Key: JGZMNVJVQLNBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazolinone derivative featuring a hexahydroquinazolinone core modified with a 3-methoxyphenyl acetamide group and a morpholinoethyl side chain. Its molecular formula is C₂₅H₃₁N₅O₄S, with a molecular weight of 497.62 g/mol. The structural complexity arises from the sulfur-linked thioacetamide group and the morpholine moiety, which are known to enhance solubility and modulate receptor interactions in pharmacologically active molecules .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-30-18-6-4-5-17(15-18)24-21(28)16-32-22-19-7-2-3-8-20(19)27(23(29)25-22)10-9-26-11-13-31-14-12-26/h4-6,15H,2-3,7-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZMNVJVQLNBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Uniqueness

  • Target Compound Advantages: The 3-methoxyphenyl group balances lipophilicity and electronic effects, optimizing receptor interactions. The morpholinoethyl chain improves solubility without compromising metabolic stability. The hexahydroquinazolinone core provides conformational flexibility, enhancing target selectivity compared to rigid triazole or tetrazole cores .
  • Limitations: Limited in vivo data on pharmacokinetics and toxicity. Structural complexity complicates large-scale synthesis .

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